molecular formula C17H16ClN3O3 B2436299 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide CAS No. 2034552-73-1

5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2436299
CAS No.: 2034552-73-1
M. Wt: 345.78
InChI Key: XQHYRZLPCSJZQD-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a furan ring, a pyrazole ring, and a methoxy group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-chloro-2-methoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in polar aprotic solvents.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide: can be compared with other benzamide derivatives that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may impart unique reactivity and biological activity compared to its analogs with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-16-3-2-14(18)8-15(16)17(22)19-5-6-21-10-13(9-20-21)12-4-7-24-11-12/h2-4,7-11H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHYRZLPCSJZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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